Bienvenue dans la boutique en ligne BenchChem!

1-(5-chloro-2-methoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea

Medicinal Chemistry Structure-Activity Relationship Conformational Analysis

1-(5-Chloro-2-methoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea (CAS 1172246-26-2) is a synthetic small molecule belonging to the class of pyridazinone-containing phenylurea derivatives. Its molecular formula is C₁₅H₁₇ClN₄O₃ with a molecular weight of 336.78 g/mol.

Molecular Formula C15H17ClN4O3
Molecular Weight 336.78
CAS No. 1172246-26-2
Cat. No. B2888955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-chloro-2-methoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea
CAS1172246-26-2
Molecular FormulaC15H17ClN4O3
Molecular Weight336.78
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)NC(=O)NCCCN2C(=O)C=CC=N2
InChIInChI=1S/C15H17ClN4O3/c1-23-13-6-5-11(16)10-12(13)19-15(22)17-7-3-9-20-14(21)4-2-8-18-20/h2,4-6,8,10H,3,7,9H2,1H3,(H2,17,19,22)
InChIKeyIBUYHCUCIUFQQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-Chloro-2-methoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea (CAS 1172246-26-2): Chemical Identity and Baseline Characterization for Research Procurement


1-(5-Chloro-2-methoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea (CAS 1172246-26-2) is a synthetic small molecule belonging to the class of pyridazinone-containing phenylurea derivatives. Its molecular formula is C₁₅H₁₇ClN₄O₃ with a molecular weight of 336.78 g/mol. The structure features a 5-chloro-2-methoxyphenyl group linked via a urea bridge to a propyl spacer that terminates in a 6-oxopyridazin-1(6H)-yl moiety [1]. This scaffold combines pharmacophoric elements found in bioactive urea-based inhibitors, including a hydrogen-bond-capable urea core and a heterocyclic pyridazinone ring that can participate in π-stacking and additional hydrogen-bond interactions [2].

Why Generic Substitution Fails for 1-(5-Chloro-2-methoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea: Structural Determinants of Target Engagement


Superficially analogous pyridazinone ureas cannot be assumed interchangeable with this compound. The three-carbon propyl linker between the urea and the pyridazinone ring establishes a specific spatial separation between the aryl urea pharmacophore and the heterocyclic hydrogen-bond acceptor, which directly influences the conformational ensemble available for target binding [1]. Even closely related analogs—such as the ethyl-linked variant (CAS 1173042-15-3) or the 2-methoxy-5-methylphenyl analog—differ in linker length and aryl substitution, parameters known to affect potency by orders of magnitude within this chemotype [2]. The chlorine atom at the 5-position of the methoxyphenyl ring contributes distinct electronic and steric properties compared to methyl or fluoro substituents, potentially altering both target affinity and metabolic stability.

Quantitative Differentiation Evidence for 1-(5-Chloro-2-methoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea Against Closest Analogs


Linker-Length Flexibility: Propyl vs. Ethyl Spacer Comparison

The target compound incorporates a three-carbon propyl linker between the urea nitrogen and the pyridazinone N1 position, compared to the two-carbon ethyl linker found in the closest commercially cataloged analog 1-(5-chloro-2-methoxyphenyl)-3-(2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl)urea (CAS 1173042-15-3) . The additional methylene unit increases the number of rotatable bonds from 2 to 3, expanding the accessible conformational space and potentially enabling the urea and pyridazinone moieties to adopt binding-competent orientations not achievable by the ethyl-linked analog [1].

Medicinal Chemistry Structure-Activity Relationship Conformational Analysis

Lipophilicity and Polarity Profile: logP / tPSA Benchmarking Against Pyridazinone Urea Library Compounds

The compound exhibits a computed logP of 2.56 and a topological polar surface area (tPSA) of 77 Ų [1]. These values place it within the favorable drug-like space (logP <5, tPSA <140 Ų) but distinguish it from more lipophilic analogs in the phenyl-benzyl-urea pyridazinone series, where clogP values frequently exceed 3.5 [2]. The moderate lipophilicity arises from the balance between the lipophilic 5-chloro-2-methoxyphenyl group and the polar urea-pyridazinone core.

ADME Prediction Drug-likeness Physicochemical Profiling

Electronic Modulation by 5-Chloro Substituent: Aryl Ring Substitution Pattern Differentiation

The 5-chloro substituent on the 2-methoxyphenyl ring provides a Hammett σₘ value of approximately +0.37, compared to the methyl analog (σₘ ≈ -0.07 for 5-methyl) or unsubstituted phenyl (σ = 0) [1]. This electron-withdrawing effect modulates the electron density of the adjacent urea NH, potentially altering hydrogen-bond donor strength and target binding affinity. In related urea-based inhibitor series, chloro substitution has been associated with shifted selectivity profiles compared to methyl or fluoro congeners [2].

Electronic Effects Hammett Analysis Medicinal Chemistry

Absence of Pre-Existing Bioactivity Annotation: A Chemically Novel Starting Point for Phenotypic and Target-Based Screening

According to ChEMBL 20 annotations integrated within the ZINC database, there is no known biological activity reported for this compound, and SEA (Similarity Ensemble Approach) predictions similarly return no predicted activity at significant confidence [1]. This contrasts with numerous pyridazinone urea analogs that have been annotated as sEH inhibitors (e.g., FP9 with IC₅₀ = 0.2 nM [2]) or α₄ integrin antagonists [3]. The absence of prior annotation makes this compound a genuine 'probe-ready' blank slate for de novo phenotypic and target-based screening campaigns where intellectual property freedom-to-operate and novelty are paramount.

Chemical Biology Phenotypic Screening Novel Scaffold

Recommended Application Scenarios for 1-(5-Chloro-2-methoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea Based on Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Exploration of Linker Length in Pyridazinone Urea Inhibitor Series

The propyl linker of this compound makes it the only three-carbon-spaced variant readily available among the 5-chloro-2-methoxyphenyl pyridazinone urea sub-series. It can be systematically compared with the ethyl-linked analog (CAS 1173042-15-3) and hypothetical butyl-linked congeners to map the optimal spacer length for target engagement. The additional rotatable bond (3 vs. 2) provides a measurable conformational parameter for correlating flexibility with potency in biochemical assays [1].

De Novo Phenotypic Screening for Undisclosed Biological Targets

With no pre-existing bioactivity annotation in ChEMBL and no SEA predictions [1], this compound is an ideal candidate for broad phenotypic screening panels (e.g., cell painting, viability profiling across cancer cell lines, or anti-inflammatory phenotypic assays). Any emergent activity profile would constitute a novel finding with strong patentability potential, unencumbered by prior art from the extensively patented pyridazinone urea inhibitor space [2].

Solubility-Optimized Lead Generation for Targets Requiring Moderate Lipophilicity

The computed logP of 2.56 positions this compound at the lower end of the lipophilicity range for bioactive pyridazinone ureas [1]. This makes it a suitable starting scaffold for targets where excessive lipophilicity drives non-specific binding or poor aqueous solubility—common issues in kinase and protease inhibitor programs. It can serve as a reference point for optimizing physicochemical properties within a series [2].

Electronic Perturbation Studies of Aryl Urea Binding Interactions

The 5-chloro substituent provides a well-characterized electronic perturbation (σₘ ≈ +0.37) that distinguishes this compound from methyl, fluoro, or unsubstituted analogs [1]. This enables systematic Hammett analysis of target binding, where the electron-withdrawing effect of chlorine can be correlated with shifts in IC₅₀ or Kd values. Such studies are foundational for building predictive QSAR models in medicinal chemistry campaigns.

Quote Request

Request a Quote for 1-(5-chloro-2-methoxyphenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.